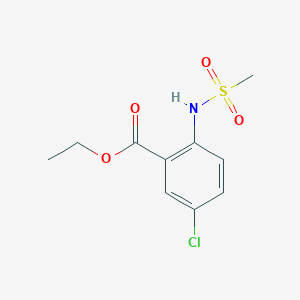
9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one is an organic compound characterized by its unique structure, which includes a phenyl group, a pyridinyl group, and a series of conjugated double bonds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one typically involves the use of cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods: This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization or chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of double bonds.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, often using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules through cross-coupling reactions.
Biology: In biological research, it serves as a ligand in the study of enzyme interactions and receptor binding.
Industry: In the materials science industry, it is used in the synthesis of polymers and other advanced materials with specific electronic or optical properties .
Mécanisme D'action
The mechanism of action of 9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the specific target. The conjugated double bonds and aromatic rings allow for π-π interactions and hydrogen bonding, which are crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 1-(pyridin-2-yl)propan-2-one
- 1-(pyridin-4-yl)ethan-1-one
- 1-phenyl-2-(pyridin-2-yl)ethan-1-ol
Comparison: Compared to these similar compounds, 9-Phenyl-1-(pyridin-2-YL)nona-2,4,6,8-tetraen-1-one is unique due to its extended conjugated system, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic interactions, such as in the development of organic semiconductors or advanced materials .
Propriétés
Numéro CAS |
90137-54-5 |
|---|---|
Formule moléculaire |
C20H17NO |
Poids moléculaire |
287.4 g/mol |
Nom IUPAC |
9-phenyl-1-pyridin-2-ylnona-2,4,6,8-tetraen-1-one |
InChI |
InChI=1S/C20H17NO/c22-20(19-15-10-11-17-21-19)16-9-4-2-1-3-6-12-18-13-7-5-8-14-18/h1-17H |
Clé InChI |
UEQKEIBDJHWBIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=CC=CC=CC(=O)C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


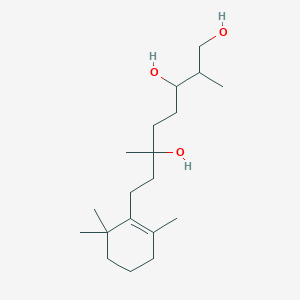
![2-[1-Hydroxy-4-(trimethylsilyl)but-2-en-1-yl]cyclohexan-1-one](/img/structure/B14366073.png)
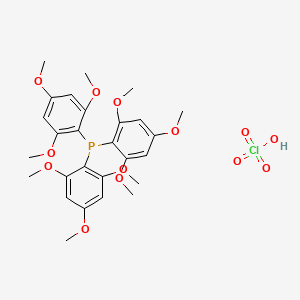

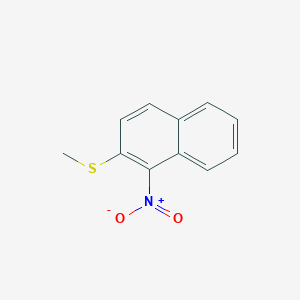
![2-{[2-(Octyloxy)ethoxy]methyl}-1,4,7,10,13-pentaoxacyclopentadecane](/img/structure/B14366104.png)
![N-(4-Acetylphenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B14366112.png)
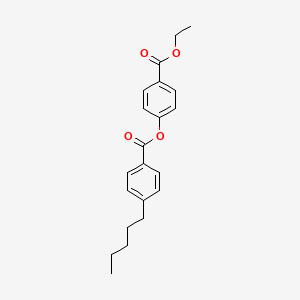

![N~1~,N~10~-Bis[(4-methylpiperazin-1-yl)methyl]decanediamide](/img/structure/B14366124.png)
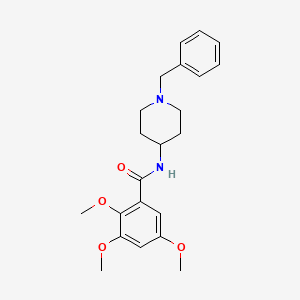
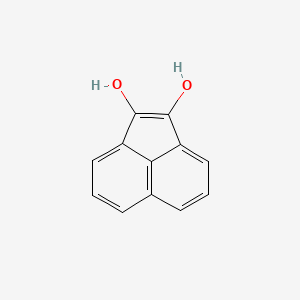
![2-[(2-Methylphenoxy)acetyl]benzamide](/img/structure/B14366141.png)
